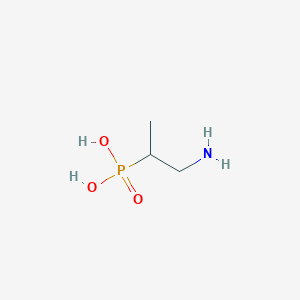
(1-Aminopropan-2-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopropan-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P It is characterized by the presence of an amino group and a phosphonic acid group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Aminopropan-2-yl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{PCl}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 ] [ \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PO}_3\text{H}_2)\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(1-Aminopropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases due to its structural similarity to bisphosphonates.
Industry: It is utilized in the production of flame retardants, corrosion inhibitors, and as a chelating agent in various industrial processes.
Mécanisme D'action
The mechanism by which (1-Aminopropan-2-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The phosphonic acid group plays a crucial role in these interactions due to its ability to form strong bonds with metal ions and other active site residues.
Comparaison Avec Des Composés Similaires
®-1-Aminopropan-2-yl phosphate: This compound is structurally similar but contains a phosphate group instead of a phosphonic acid group.
Hydroxy- and Amino-Phosphonates: These compounds share the phosphonate backbone but differ in the presence of hydroxyl or additional amino groups.
Uniqueness: (1-Aminopropan-2-yl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical and biological properties. Its ability to form strong coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C3H10NO3P |
|---|---|
Poids moléculaire |
139.09 g/mol |
Nom IUPAC |
1-aminopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
Clé InChI |
GLXJLHFGUYPSHK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
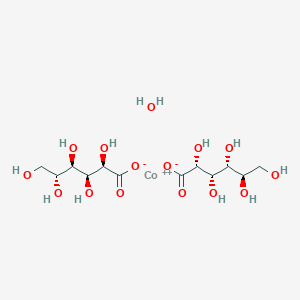

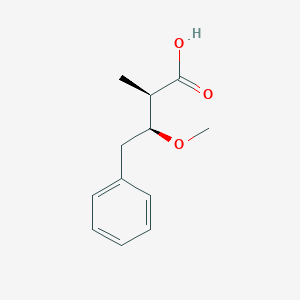
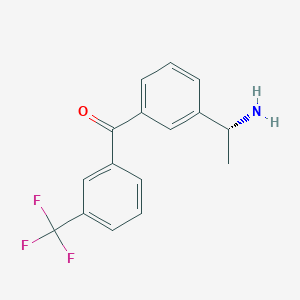
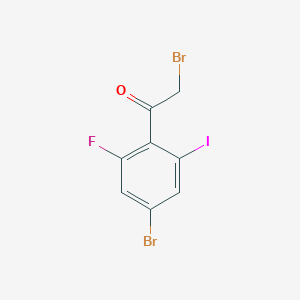
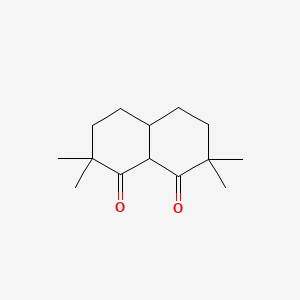

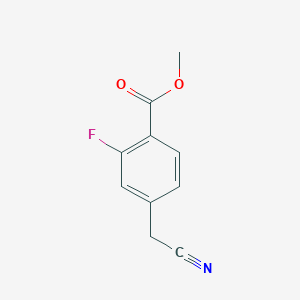
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)
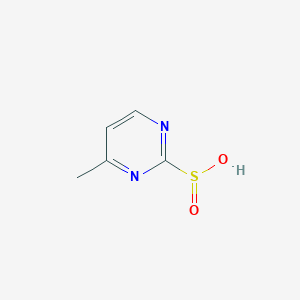
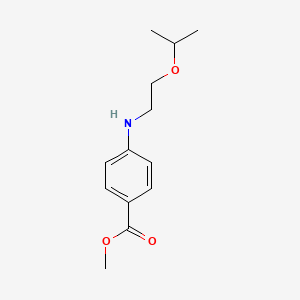

![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
